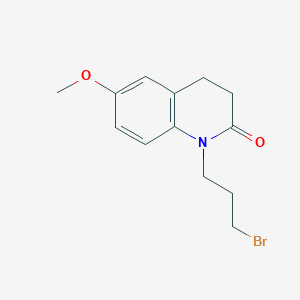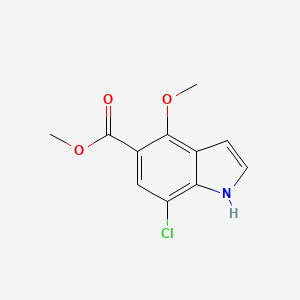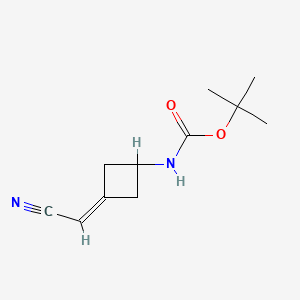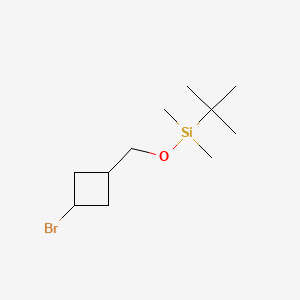
((3-Bromocyclobutyl)methoxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane is an organosilicon compound with the molecular formula C11H23BrOSi. This compound is characterized by the presence of a bromine atom attached to a cyclobutane ring, which is further substituted with a tert-butyl-dimethylsilyl-protected hydroxymethyl group. The compound is of interest in organic synthesis due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromine Atom: Bromination of the cyclobutane ring is achieved using bromine (Br2) or N-bromosuccinimide (NBS) under radical conditions.
Protection of the Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butyldimethylsilyl group can be removed using fluoride ions (e.g., TBAF) to yield the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., NaOH, KCN) in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Tetrabutylammonium fluoride (TBAF) in THF.
Oxidation: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in dichloromethane.
Major Products
Substitution: Various substituted cyclobutanes.
Deprotection: 1-Hydroxy-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane.
Oxidation: 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutanone.
Aplicaciones Científicas De Investigación
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of silicon-containing polymers and materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane depends on the specific reaction it undergoes. For example:
Substitution Reactions: The bromine atom is displaced by a nucleophile through an S_N2 mechanism.
Deprotection Reactions: The tert-butyldimethylsilyl group is cleaved by fluoride ions, releasing the free hydroxymethyl group.
Oxidation Reactions: The hydroxymethyl group is oxidized to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent.
Comparación Con Compuestos Similares
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane can be compared with other similar compounds such as:
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclopentane: Similar structure but with a cyclopentane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexane: Similar structure but with a cyclohexane ring.
1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cycloheptane: Similar structure but with a cycloheptane ring.
The uniqueness of 1-Bromo-3-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]cyclobutane lies in its cyclobutane ring, which imparts distinct reactivity and steric properties compared to its larger ring analogs.
Propiedades
Fórmula molecular |
C11H23BrOSi |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
(3-bromocyclobutyl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H23BrOSi/c1-11(2,3)14(4,5)13-8-9-6-10(12)7-9/h9-10H,6-8H2,1-5H3 |
Clave InChI |
SOMPARJPIZVRSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC1CC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



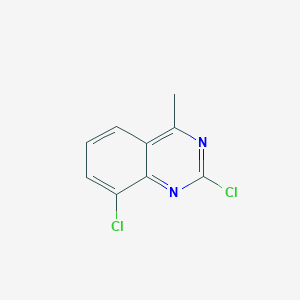
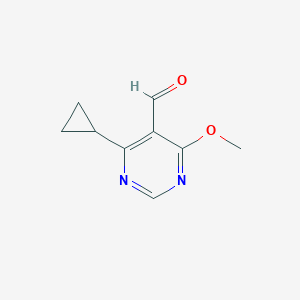
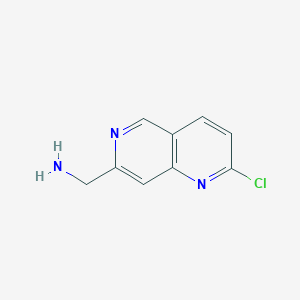
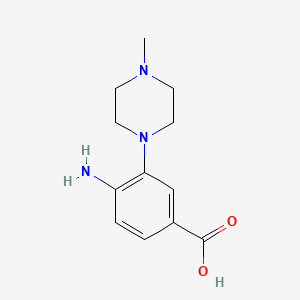
![Tert-butyl 3-(bromomethyl)-1H-pyrazolo[3,4-C]pyridine-1-carboxylate](/img/structure/B13921989.png)

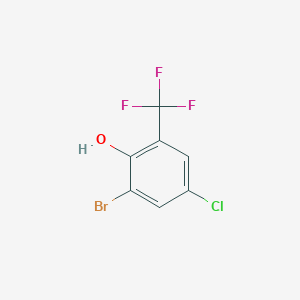
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
